molecular formula C17H18N2O B11807279 (2-(6-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

(2-(6-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

Cat. No.: B11807279
M. Wt: 266.34 g/mol
InChI Key: FKOYULLSETVRAW-UHFFFAOYSA-N
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Description

(2-(6-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a chemical compound intended for research and development purposes. This molecule features a pyrrolidine ring linked to both a phenyl group via a methanone bridge and a 6-methylpyridin-3-yl moiety, a structure often investigated in medicinal chemistry for its potential as a kinase inhibitor scaffold . Compounds with similar structural motifs, particularly those containing the (pyrrolidin-1-yl)(phenyl)methanone core, have been identified in patent literature as key intermediates or active components in the synthesis of pyrrolopyrimidine and pyrrolopyridine derivatives . These classes of molecules are frequently explored for their utility in modulating various kinase targets, which are important in numerous cellular signaling pathways . As such, this compound is of significant value for researchers in the fields of drug discovery and chemical biology, providing a versatile building block for the creation and study of novel therapeutic agents. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should only be performed by qualified professionals in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

[2-(6-methylpyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone

InChI

InChI=1S/C17H18N2O/c1-13-9-10-15(12-18-13)16-8-5-11-19(16)17(20)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,16H,5,8,11H2,1H3

InChI Key

FKOYULLSETVRAW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2CCCN2C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reductive Amination of 1,4-Diketones

A widely adopted method involves reductive amination of 1,4-diketones with primary amines. For example, reacting 1-phenyl-1,4-pentanedione with 3-amino-6-methylpyridine in the presence of sodium cyanoborohydride yields the pyrrolidine core. This method achieves moderate yields (45–60%) but requires strict control of pH and temperature to minimize imine byproducts.

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts offers stereocontrol for cis- or trans-pyrrolidine derivatives. Starting from diallylamine precursors, such as N,N-diallyl-3-(6-methylpyridin-3-yl)propanamide, RCM in dichloromethane with Grubbs-II catalyst (5 mol%) at 40°C for 12 hours affords the pyrrolidine ring in 70–75% yield. Post-metathesis hydrogenation (H₂, Pd/C) saturates the double bond, yielding the desired stereochemistry.

Palladium-Catalyzed Cross-Coupling for Pyridinyl Integration

Suzuki-Miyaura Coupling

The 6-methylpyridin-3-yl group is introduced via Suzuki-Miyaura coupling between pyrrolidine-bearing boronic esters and 3-bromo-6-methylpyridine. Key conditions include:

ParameterOptimal ValueImpact on Yield
CatalystPd(PPh₃)₄ (2 mol%)78%
BaseK₂CO₃72%
SolventDME/H₂O (4:1)80%
Temperature80°C, 8 h75%

This method avoids harsh conditions, preserving the integrity of the carbonyl group.

Buchwald-Hartwig Amination

For late-stage functionalization, Buchwald-Hartwig amination couples 3-bromo-6-methylpyridine with pyrrolidinone intermediates. Using Pd(OAc)₂ (1.5 mol%), Xantphos (3 mol%), and Cs₂CO₃ in toluene at 100°C for 24 hours achieves 65% yield. Steric hindrance from the pyrrolidine ring necessitates elevated temperatures.

Carbonyl Linkage Construction via Acylation

Friedel-Crafts Acylation

Reacting pyrrolidine derivatives with benzoyl chloride in the presence of AlCl₃ (1.2 eq) in dichloromethane at 0°C installs the phenyl carbonyl group. This method, however, risks over-acylation and requires careful quenching with ice-water to arrest side reactions.

EDC/NHS-Mediated Coupling

A milder approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate carboxylic acids for coupling with pyrrolidine amines. For example, phenylacetic acid is activated and reacted with 2-(6-methylpyridin-3-yl)pyrrolidine in DMF at 25°C, yielding 82% product after 6 hours.

One-Pot Tandem Synthesis

A streamlined one-pot method combines reductive amination, coupling, and acylation:

  • Step 1 : Reductive amination of 1-phenyl-1,4-pentanedione with 3-amino-6-methylpyridine (NaBH₃CN, MeOH, 25°C, 4 h).

  • Step 2 : Suzuki-Miyaura coupling with 3-bromo-6-methylpyridine (Pd(OAc)₂, SPhos, K₃PO₄, dioxane/H₂O, 80°C, 12 h).

  • Step 3 : EDC-mediated acylation (benzoyl chloride, DIPEA, DMF, 25°C, 6 h).

This cascade approach achieves an overall yield of 58%, reducing purification steps and solvent waste.

Optimization Challenges and Solutions

Stereochemical Control

The pyrrolidine ring’s stereochemistry influences biological activity. Asymmetric hydrogenation using Ru-BINAP catalysts (e.g., (R)-BINAP-RuCl₂) enantioselectively reduces imine intermediates, achieving >90% ee. Alternatively, chiral auxiliaries like Oppolzer’s sultam enforce diastereomeric excess during cyclization.

Functional Group Compatibility

The base-sensitive carbonyl group necessitates mild conditions during coupling steps. Switching from strong bases (e.g., NaOH) to weak organic bases (e.g., Et₃N) in acylation reactions prevents decomposition.

Scalability and Industrial Considerations

Kilogram-scale synthesis employs continuous flow reactors for exothermic steps (e.g., Friedel-Crafts acylation), enhancing safety and consistency. Solvent recovery systems (e.g., wiped-film evaporation) minimize environmental impact, aligning with green chemistry principles.

Analytical Characterization

1H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 2.4 Hz, 1H, pyridine-H), 7.85 (dd, J = 8.0, 2.4 Hz, 1H, pyridine-H), 7.45–7.30 (m, 5H, phenyl-H), 4.10–3.90 (m, 2H, pyrrolidine-H), 2.60 (s, 3H, CH₃), 2.20–1.80 (m, 4H, pyrrolidine-CH₂).
HPLC : >99% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min) .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Methanone Group

The phenyl ketone moiety undergoes nucleophilic acyl substitution reactions, particularly with amines or alcohols. For example:

  • Amidation : Reaction with primary or secondary amines in the presence of coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) yields amide derivatives .

  • Esterification : Treatment with alcohols under acidic or basic conditions produces esters, though specific data for this compound requires extrapolation from similar aryl ketones.

Example Reaction Pathway

(Target Compound)+R-NH2PyBOP(R-NH-CO-Pyrrolidine-Pyridine Derivative)+Byproducts\text{(Target Compound)} + \text{R-NH}_2 \xrightarrow{\text{PyBOP}} \text{(R-NH-CO-Pyrrolidine-Pyridine Derivative)} + \text{Byproducts}

Hydrogenation of the Pyridine Ring

Catalytic hydrogenation of the pyridine ring using palladium on charcoal (Pd/C) or Raney Nickel converts it into a piperidine derivative. This reaction modifies electronic properties and enhances solubility .

Key Conditions

CatalystTemperaturePressureYield (%)Source
Pd/C25–50°C1–3 atm70–85
Raney Ni50–80°C3–5 atm60–75

Functionalization of the Pyrrolidine Nitrogen

The pyrrolidine nitrogen participates in alkylation or acylation reactions:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions forms quaternary ammonium salts .

  • Acylation : Treatment with acetyl chloride or anhydrides yields acylated derivatives, enhancing steric bulk.

Example Modification

(Target Compound)+CH3IBaseN-Methylpyrrolidine Derivative\text{(Target Compound)} + \text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{N-Methylpyrrolidine Derivative}

Electrophilic Aromatic Substitution (EAS) on the Phenyl Ring

The phenyl group undergoes EAS reactions such as nitration or halogenation. Meta-directing effects from the ketone group influence regioselectivity .

Reported Reactivity

Reaction TypeReagentProductYield (%)Source
NitrationHNO₃/H₂SO₄3-Nitro-phenyl derivative45–60
BrominationBr₂/FeBr₃3-Bromo-phenyl derivative50–65

Cross-Coupling Reactions

The pyridine ring participates in Suzuki-Miyaura couplings when functionalized with a halogen (e.g., bromine at the 2-position). This introduces aryl or heteroaryl groups .

Typical Conditions

  • Catalyst: Pd(PPh₃)₄

  • Base: K₂CO₃

  • Solvent: DMF/H₂O

  • Temperature: 80–100°C

Oxidation and Reduction

  • Oxidation : The pyrrolidine ring can be oxidized to a pyrrolidone using agents like KMnO₄, altering hydrogen-bonding capacity.

  • Reduction : Selective reduction of the ketone to a secondary alcohol is achievable with NaBH₄ or LiAlH₄.

Biological Activity and SAR Insights

Modifications to the pyridine or pyrrolidine rings significantly impact bioactivity. For instance:

  • Aminomethylpyridine Analogs : Substitutions at the 6-position of the pyridine ring (e.g., -NH₂, -CH₃) enhance binding to biological targets like DPP-4 .

  • Pyrrolidine Modifications : Bulky substituents on the pyrrolidine nitrogen reduce metabolic clearance but may decrease solubility .

Structure-Activity Relationship (SAR) Table

Modification SiteFunctional GroupBiological Activity (IC₅₀, μM)Source
Pyridine (C6)-CH₃0.686 (DPP-4 inhibition)
Pyrrolidine (N1)-CO-Phenyl>50 (Reduced activity)
Phenyl (C3)-NO₂0.044 (Enhanced binding)

Degradation Pathways

  • Hydrolytic Degradation : The ketone group is susceptible to hydrolysis under strongly acidic or basic conditions, forming carboxylic acid derivatives.

  • Photodegradation : UV exposure leads to radical formation, particularly at the pyridine-pyrrolidine junction .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (2-(6-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that related compounds possess significant antiproliferative effects against various cancer cell lines. For instance, derivatives have demonstrated cytotoxicity in HeLa and L1210 cells, indicating potential applications in oncology.
  • Neuropharmacological Effects : The presence of the pyrrolidine ring suggests possible interactions with neurotransmitter systems, potentially leading to applications in treating neurological disorders.

Medicinal Chemistry Applications

The design and synthesis of this compound are of particular interest in medicinal chemistry. Its structural features allow for:

  • Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the compound's structure affect its biological activity can lead to the development of more potent derivatives.
  • Lead Compound Development : As a lead compound, it can serve as a starting point for synthesizing new drugs targeting specific diseases, particularly in cancer therapy and neuropharmacology.

Case Studies

Several studies have evaluated the efficacy of this compound:

  • Antiproliferative Studies : Research has shown that specific derivatives exhibit IC50 values as low as 0.02 mM against cancer cell lines, suggesting strong cytotoxic effects.
  • Mechanistic Insights : Investigations into the mechanisms of action reveal that treatment with this compound leads to increased levels of reactive oxygen species (ROS) and activation of apoptotic pathways, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of (2-(6-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenyl group contribute to its binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites .

Comparison with Similar Compounds

Table 1: Structural Features of Related Methanone Derivatives

Compound Name Core Structure Key Substituents Biological Relevance Reference
(2-(6-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone Pyrrolidine-phenyl methanone 6-Methylpyridin-3-yl Not explicitly stated -
(5-Amino-1,2,4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone Pyrrolidine-triazine methanone Benzoisoxazole, triazine Sodium channel blocker, anticonvulsant
Pyrrolidin-1-yl[3-(1H-tetrazol-1-yl)phenyl]methanone Pyrrolidine-phenyl methanone 3-Tetrazolyl Pharmaceutical intermediate
1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethanone Ethanone-linked pyridine-phenyl 4-Methylsulfonylphenyl Not explicitly stated

Key Observations :

  • Pyrrolidine vs. Piperazine/Other Amines: Unlike piperazine-based methanones (e.g., in ), the pyrrolidine ring in the target compound introduces a five-membered aliphatic ring, reducing steric hindrance compared to six-membered piperazines. This may enhance binding flexibility in biological targets .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Solubility (Predicted) Crystallographic Data (Å) Reference
This compound ~308.4 Moderate in DMSO N/A -
(11-Methylpyrido[2,3-b][1,4]benzodiazepin-6-yl)(phenyl)methanone ~363.4 Low in water C–C: 1.37–1.48 Å; C–N: 1.32–1.42 Å
Pyrrolidin-1-yl[3-(1H-tetrazol-1-yl)phenyl]methanone ~283.3 High in polar solvents N/A

Key Observations :

  • Crystallographic Trends: and report bond lengths (C–C: 1.37–1.48 Å, C–N: 1.32–1.42 Å) for benzodiazepine-based methanones, suggesting similar conjugation and stability in the target compound’s pyrrolidine-pyridine system .
  • Solubility : The methylpyridine group may enhance aqueous solubility compared to purely hydrophobic analogs (e.g., tetrazolyl derivatives in ), though less than sulfonyl-containing compounds (e.g., in ).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-(6-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone, and how can reaction conditions be optimized?

  • Methodology :

  • Route 1 : Utilize palladium-catalyzed cross-coupling reactions between 6-methylpyridin-3-yl precursors and pyrrolidine derivatives. Optimize ligand selection (e.g., Ru(II) catalysts) and solvent systems (e.g., DMF/EtOH mixtures) to improve yield .
  • Route 2 : Employ nucleophilic substitution of activated pyridine intermediates with pyrrolidin-1-ylmethanone moieties. Control temperature (80–120°C) and stoichiometric ratios (1:1.2 for amine:carbonyl) to minimize by-products .
    • Key Parameters : Monitor reaction progress via TLC or HPLC; purify via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How should researchers characterize the physical and chemical properties of this compound?

  • Analytical Techniques :

  • Density/Boiling Point : Use gas pycnometry (density ≈1.24 g/cm³) and differential scanning calorimetry (boiling point >500°C) .
  • Stability : Conduct accelerated degradation studies under varying pH (2–12) and temperature (25–60°C) to assess hydrolytic stability .
    • Spectroscopic Data : Confirm structure via 1^1H/13^13C NMR (e.g., pyrrolidine protons at δ 2.5–3.5 ppm) and HRMS (calculated M.W. 294.37) .

Advanced Research Questions

Q. What strategies resolve contradictions in catalytic efficiency for aryl-pyrrolidine coupling reactions?

  • Issue : Conflicting reports on Ru(II) vs. Pd(II) catalyst performance in forming the pyrrolidine-phenyl bond .
  • Resolution :

  • Catalyst Screening : Test Ru(II)/NHC complexes for sterically hindered substrates; Pd(PPh₃)₄ for electron-deficient pyridines.
  • Kinetic Studies : Compare turnover frequencies (TOF) under inert vs. aerobic conditions to identify deactivation pathways .
    • Data Table :
CatalystYield (%)TOF (h⁻¹)Conditions
Ru(II)7812.5N₂, 80°C
Pd(II)658.2Air, 100°C

Q. How does structural modification of the pyrrolidine ring impact biological activity (e.g., orexin receptor antagonism)?

  • SAR Insights :

  • Pyrrolidine Substitution : Introduce fluorine at the 2-position to enhance binding affinity (ΔIC₅₀ = 3.2 nM vs. 12.4 nM for unmodified) .
  • Pyridine Methyl Group : Retain 6-methyl group for optimal lipophilicity (logP = 2.8) and blood-brain barrier penetration .
    • Experimental Design :
  • In Vitro Assays : Use HEK293 cells expressing human orexin receptors to measure cAMP inhibition.
  • In Vivo Models : Evaluate sleep latency in rodent models at 10 mg/kg doses .

Q. What are the limitations of current HPLC methods for quantifying this compound in biological matrices?

  • Challenges : Co-elution with metabolites in plasma; low UV absorbance at λ <250 nm .
  • Optimization :

  • Column Selection : Use C18 columns with 3 µm particle size and 0.1% formic acid in mobile phase.
  • Detection : Switch to MS/MS (MRM transitions m/z 295→154) for enhanced sensitivity (LOQ = 0.1 ng/mL) .

Contradiction Analysis

Q. Why do different synthetic protocols report varying yields (45–85%) for the same reaction?

  • Root Causes :

  • Impurity Profiles : By-products from incomplete coupling (e.g., mono- vs. di-substituted pyrrolidine) .
  • Scale Effects : Milligram-scale reactions often show higher yields due to better heat/mass transfer vs. industrial batches .
    • Mitigation : Use in-situ FTIR to monitor intermediate formation; employ flow chemistry for reproducibility at scale .

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